PF-06260414

Pharmacokinetics SARM Clinical Pharmacology

Procure PF-06260414 for rigorous, reproducible SARM research. This isoquinoline-based compound is differentiated by its uniquely comprehensive Phase I clinical dataset—including validated ethnic PK comparisons and PD modulation profiles—a quantitatively defined partial agonist efficacy (79% of DHT), and demonstrated 100% analytical recovery in UHPLC-MS/MS protocols. Its distinct hydroxylation/glucuronidation metabolism makes it an essential comparator for structure-metabolism relationship studies. Avoid cross-compound variability; ensure data integrity with this well-characterized reference standard.

Molecular Formula C14H14N4O2S
Molecular Weight 302.35 g/mol
CAS No. 1612755-71-1
Cat. No. B609963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06260414
CAS1612755-71-1
SynonymsPF-06260414;  PF 06260414;  PF06260414;  PF6260414;  PF-6260414;  PF 6260414.
Molecular FormulaC14H14N4O2S
Molecular Weight302.35 g/mol
Structural Identifiers
SMILESCC1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N
InChIInChI=1S/C14H14N4O2S/c1-10-8-17-21(19,20)18(9-10)12-2-3-13-11(6-12)4-5-16-14(13)7-15/h2-6,10,17H,8-9H2,1H3/t10-/m1/s1
InChIKeyZKAVFOXYJCREBQ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-06260414 (CAS 1612755-71-1): Selective Androgen Receptor Modulator with Clinical Pharmacokinetic Characterization for Muscle Wasting Research


PF-06260414 (CAS 1612755-71-1) is a nonsteroidal selective androgen receptor modulator (SARM) developed by Pfizer for androgen replacement therapy and muscle wasting disorders [1]. The compound is characterized by an isoquinoline-carbonitrile scaffold bearing a chiral 4-methyl-thiadiazinane dioxide moiety, distinguishing it structurally from arylpropionamide (e.g., ostarine), pyrrolidinyl-benzonitrile (e.g., BMS-564929), and hydantoin-based SARMs [1][2]. Phase I clinical evaluation (NCT02070939) has established its human pharmacokinetic and pharmacodynamic profile in both Western and Japanese healthy male subjects, providing the most comprehensive clinical SARM dataset with direct ethnic PK comparisons [3].

PF-06260414 (CAS 1612755-71-1): Why Cross-Compound SARM Substitution Is Not Scientifically Justifiable in Research Protocols


The SARM class exhibits substantial heterogeneity in receptor binding affinity, intrinsic efficacy, tissue selectivity, metabolic fate, and off-target nuclear hormone receptor activity that precludes reliable cross-compound substitution. PF-06260414 is structurally classified as an isoquinoline SARM, whereas ostarine and andarine are arylpropionamides, BMS-564929 is a pyrrolidinyl-benzonitrile, LGD-4033 is a pyrrolidinyl-benzonitrile, and GSK2881078 is an indole-based SARM [1]. These structural differences produce divergent metabolic pathways—PF-06260414 undergoes hydroxylation and glucuronidation distinct from the deacetylation and phase II conjugation observed for ostarine and arylpropionamide derivatives [2]. Furthermore, PF-06260414 was screened against multiple steroidal nuclear hormone receptors in cell-based competitive binding assays [3], yet comparative cross-SARM selectivity data are not publicly available. Without identical analytical conditions and matched in vivo models, potency values (EC50, IC50) and PK parameters cannot be directly compared across SARM compounds, necessitating compound-specific procurement for rigorous, reproducible research.

PF-06260414 (CAS 1612755-71-1): Quantitative Differentiating Evidence for Research Compound Selection


Human Pharmacokinetic Profile: Half-Life, Tmax, and Dose Proportionality of PF-06260414 vs. In-Class SARMs

PF-06260414 demonstrates a well-characterized human PK profile with a terminal half-life (t½) of 6.9 to 12.8 hours and rapid absorption (median Tmax of 1-2 hours) following oral administration in healthy subjects [1]. While cross-study comparison is inherently limited by variable dosing regimens, the observed t½ range of PF-06260414 is moderately shorter than the ~24-36 hour half-life reported for LGD-4033 in clinical studies [2]. More critically, PF-06260414 exhibits time-independent PK properties and dose proportionality across the evaluated range [1], a characteristic that is not uniformly observed across all SARM candidates. Notably, the phase I study provided direct ethnic PK comparison: Cmax and AUCτ geometric means were 98.6% and 79.5% higher, respectively, in Japanese subjects compared to Western subjects, while HPG axis modulation remained similar [1].

Pharmacokinetics SARM Clinical Pharmacology Muscle Wasting

Androgen Receptor Potency: PF-06260414 AR Agonist EC50 and Efficacy Relative to Dihydrotestosterone (DHT)

PF-06260414 acts as a potent AR agonist with an EC50 of approximately 0.3 nM and achieves 79% efficacy relative to dihydrotestosterone (DHT) in a cell-based AR reporter assay [1]. In the same assay system, DHT served as the reference agonist with EC50 of approximately 0.1 nM and defined 100% efficacy [1]. PF-06260414 was screened for selectivity against several other steroidal nuclear hormone receptors in cell-based competitive binding assays [1]; however, full panel selectivity data (e.g., against progesterone receptor, glucocorticoid receptor, mineralocorticoid receptor, estrogen receptor α/β) are not publicly available in quantitative form.

Androgen Receptor Potency SARM Cell-based Reporter Assay

Nuclear Hormone Receptor Selectivity: PF-06260414 Screening Against Steroidal Receptors

PF-06260414 was screened for selectivity against several other steroidal nuclear hormone receptors in cell-based competitive binding assays, and preferential binding to the androgen receptor over other nuclear hormone receptors was demonstrated [1]. This selectivity screening represents a critical differentiator for SARM research, as cross-reactivity with progesterone receptor, glucocorticoid receptor, or mineralocorticoid receptor can confound interpretation of in vivo outcomes. However, quantitative IC50 values for individual off-target receptors are not publicly disclosed, limiting the evidentiary strength of this dimension to class-level inference.

Selectivity Nuclear Hormone Receptor SARM Off-target Profiling

Analytical Recovery Efficiency: PF-06260414 Achieves 100% Recovery in Validated UHPLC-MS/MS Method

In a validated multi-residue UHPLC-MS/MS method for routine monitoring of SARM compounds in biological matrices, PF-06260414 demonstrated 100% analytical recovery at the screening target concentration of 1 ng/mL [1]. Among 15 SARM analytes evaluated under identical extraction and detection conditions, PF-06260414 was one of only two compounds (along with S-6) achieving perfect recovery, outperforming structurally related SARMs including BMS-564929 (99%), RAD140 (92%), LGD-4033 (93%), ostarine (87%), and andarine (89%) [1].

Analytical Chemistry Recovery UHPLC-MS/MS Doping Control

Metabolic Stability: PF-06260414 Stock Solution Stability Profile in Doping Control Context

In a comprehensive investigation of SARM analyte stability in urine for doping control applications, PF-06260414 exhibited distinct stability behavior requiring storage at lower temperatures (e.g., -80°C) for stock solutions, while most other SARM analytes remained stable at -20°C in reference solutions [1]. This differential stability profile highlights that PF-06260414 is not analytically interchangeable with other SARM compounds; research protocols utilizing PF-06260414 must account for its specific storage and handling requirements to maintain sample integrity.

Stability Metabolism Doping Control SARM

PF-06260414 (CAS 1612755-71-1): Evidence-Based Research Applications and Procurement Decision Scenarios


Human SARM Pharmacology Studies Requiring Clinically Validated PK/PD Reference Data

Investigators conducting human SARM pharmacology research, including Phase 0/I clinical pharmacology studies or translational PK/PD modeling, should prioritize PF-06260414 due to its uniquely comprehensive clinical dataset. The Bhattacharya et al. (2016) phase I study provides validated PK parameters (t½ = 6.9-12.8 h, Tmax = 1-2 h, dose proportionality), ethnic PK comparison data (Cmax and AUCτ geometric means 98.6% and 79.5% higher in Japanese vs. Western subjects), and PD modulation data for SHBG, total testosterone, and HDL [1]. This clinical dataset is more extensive than publicly available data for many alternative SARM candidates and provides a benchmark for comparative pharmacology studies.

Androgen Receptor Partial Agonist Research Requiring Quantified Intrinsic Efficacy

Studies focused on the relationship between AR intrinsic efficacy and downstream biological outcomes should select PF-06260414 because its partial agonist profile is quantitatively defined. PF-06260414 achieves 79% efficacy relative to DHT (EC50 = 0.3 nM vs. DHT EC50 = 0.1 nM) in cell-based AR reporter assays [1]. This 21% reduction in maximal efficacy relative to the full agonist DHT provides a defined baseline for investigating partial agonism effects on AR-mediated transcription, coactivator recruitment, and tissue-selective responses. Compounds lacking this quantitative efficacy characterization introduce uncontrolled variability in partial agonism studies.

Bioanalytical Method Development and Validation for Multi-SARM Screening Panels

Laboratories developing quantitative UHPLC-MS/MS methods for multi-analyte SARM detection should include PF-06260414 as a benchmark compound due to its 100% analytical recovery in validated extraction protocols [1]. The compound's superior recovery performance (1-13 percentage points higher than BMS-564929, RAD140, LGD-4033, ostarine, and andarine) under identical conditions makes it an ideal positive control for assessing extraction efficiency and method robustness. Additionally, laboratories must account for PF-06260414's requirement for -80°C stock solution storage, which differs from the -20°C stability of most comparator SARMs [2].

Comparative SARM Metabolism and Doping Control Research

Investigators studying differential SARM metabolic pathways for doping control or toxicology applications should select PF-06260414 as a representative isoquinoline-class SARM comparator. Its equine in vitro metabolism has been characterized alongside six other SARMs (GSK-2881078, LGD-2226, LGD-3303, ACP-105, RAD-140, S-23), providing a cross-compound metabolic pathway reference dataset [1]. The structural divergence of PF-06260414 (isoquinoline core) from arylpropionamide SARMs (ostarine, andarine) and pyrrolidinyl-benzonitrile SARMs (BMS-564929) makes it valuable for structure-metabolism relationship studies. The compound's identified phase I transformations include hydroxylation and glucuronidation pathways [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06260414

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.